1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Catalog No.
S671905
CAS No.
250285-32-6
M.F
C27H37ClN2
M. Wt
425.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

CAS Number

250285-32-6

Product Name

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium chloride

Molecular Formula

C27H37ClN2

Molecular Weight

425.0 g/mol

InChI

InChI=1S/C27H37N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-21H,1-8H3;1H/q+1;/p-1

InChI Key

AVJBQMXODCVJCJ-UHFFFAOYSA-M

SMILES

Array

Synonyms

1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOLIUM CHLORIDE;1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOLIUM CHLORIDE;1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOLI&;1,3-Bis(2,6-di-i-propylphenyl)imidazoliumchloride,min.95%;1,3-BIS(2,6-DI-I-PROPYLPHENYL) IMIDAZOLIUM CHLORI

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]

The exact mass of the compound 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, CAS 250285-32-6) is a premier, sterically demanding N-heterocyclic carbene (NHC) precursor widely procured for advanced organometallic catalysis[1]. As an air-stable, highly crystalline salt, it serves as the direct precursor to the free IPr carbene, which is essential for stabilizing low-coordinate transition metal centers such as palladium, ruthenium, and gold[2]. By allowing for reliable, benchtop storage and straightforward in situ deprotonation, IPr·HCl eliminates the need to procure and handle highly sensitive free carbenes, making it a foundational reagent for both industrial scale-up and discovery-stage synthetic workflows[3].

Substituting IPr·HCl with less sterically demanding analogs, such as IMes·HCl, or alternative salts, such as IPr·HBF4, frequently leads to catalytic failure or processing complications[1]. Less bulky ligands like IMes lack the necessary percent buried volume (%Vbur) to force the difficult reductive elimination steps or stabilize reactive intermediates in the cross-coupling of unactivated aryl chlorides[2]. Furthermore, substituting the chloride salt with tetrafluoroborate (HBF4) or hexafluorophosphate (HPF6) variants introduces complex counterion effects; during in situ deprotonation, these fluorinated anions can generate partially soluble byproducts that interfere with sensitive transition metal centers, whereas the chloride salt cleanly yields insoluble, easily filtered NaCl or KCl[3].

Superior Steric Shielding via High Percent Buried Volume (%Vbur)

Quantitative analysis using the SambVca model demonstrates that the IPr ligand possesses a significantly larger percent buried volume (%Vbur) compared to its mesityl analog, IMes[1]. This extreme steric bulk is critical for stabilizing low-coordinate transition metal intermediates and accelerating reductive elimination in catalytic cycles[2].

Evidence DimensionPercent Buried Volume (%Vbur)
Target Compound Data~33–35% (IPr)
Comparator Or Baseline~26–27% (IMes)
Quantified Difference~7–8% absolute increase in steric coverage
ConditionsCalculated via SambVca model for standard metal-carbene bond lengths (e.g., M-C = 2.00 Å)

Buyers requiring robust stabilization of highly active, low-coordinate metal catalysts must select IPr·HCl over IMes·HCl to achieve the necessary steric shielding.

Enhanced Turnover in Unactivated Aryl Chloride Cross-Coupling

In challenging cross-coupling reactions, such as the Sonogashira coupling of unactivated aryl chlorides, catalysts derived from IPr·HCl drastically outperform those derived from IMes·HCl[1]. The bulky diisopropylphenyl wingtips facilitate the difficult oxidative addition of the C-Cl bond, preventing catalyst deactivation[2].

Evidence DimensionCatalytic Conversion Rate
Target Compound Data100% conversion
Comparator Or Baseline44–68% conversion (IMes-based Pd catalysts)
Quantified Difference>30% higher absolute conversion
ConditionsSonogashira cross-coupling of 4-chlorotoluene at 80 °C

For industrial scale-up or synthesis involving inexpensive but unreactive aryl chlorides, IPr·HCl provides the necessary catalytic efficiency that less bulky NHC precursors cannot achieve.

Optimal Counterion for Clean In Situ Catalyst Generation

The chloride counterion in IPr·HCl is highly advantageous for in situ deprotonation protocols compared to tetrafluoroborate salts[1]. When treated with strong bases like KOtBu or NaOtBu, the resulting alkali metal chloride byproducts (KCl/NaCl) are completely insoluble in standard organic solvents (e.g., THF, toluene), allowing for simple filtration[2]. In contrast, IPr·HBF4 can lead to lower conversions and poor selectivity due to counterion interference[1].

Evidence DimensionDeprotonation Byproduct Interference
Target Compound DataClean formation of insoluble NaCl/KCl, yielding high catalytic selectivity
Comparator Or BaselineIPr·HBF4 (can yield lower conversions and poor selectivity, e.g., 1:1.3 product ratios in specific metalations)
Quantified DifferenceComplete insolubility of chloride byproducts vs. potential solubility/interference of BF4-
ConditionsIn situ deprotonation with alkali alkoxide bases in THF or toluene

Procurement of the chloride salt ensures reproducible, clean catalyst generation without the need for complex purification steps required by fluorinated counterions.

In Situ Generation of Palladium Cross-Coupling Catalysts

IPr·HCl is the optimal precursor for generating highly active Pd-NHC catalysts used in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. Its massive steric bulk is specifically required when utilizing inexpensive, unactivated aryl chlorides as substrates[1].

Synthesis of Well-Defined Ruthenium Olefin Metathesis Catalysts

The compound is a critical raw material for synthesizing second-generation Hoveyda-Grubbs and Grubbs catalysts. The IPr ligand provides the necessary stability and electron donation to drive complex ring-closing and cross-metathesis reactions in pharmaceutical manufacturing[2].

Preparation of Gold(I) and Copper(I) Complexes for Alkyne Activation

IPr·HCl is widely procured to synthesize [Au(IPr)Cl] and [Cu(IPr)Cl] complexes. The chloride salt is particularly suited for these syntheses because the innocent chloride byproduct from in situ deprotonation does not coordinate to or deactivate the highly Lewis acidic coinage metal centers[3].

Hydrogen Bond Acceptor Count

1

Exact Mass

424.2645269 Da

Monoisotopic Mass

424.2645269 Da

Heavy Atom Count

30

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (77.39%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (22.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (77.39%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (77.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (22.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (77.39%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (77.39%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Dates

Last modified: 08-15-2023

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